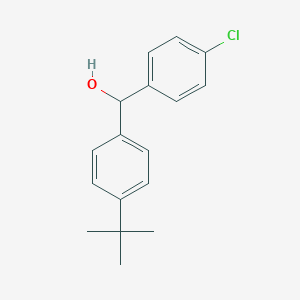

4-tert-Butyl-4'-chlorobenzhydrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUQBWAERKVOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373795 | |

| Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130210-29-6 | |

| Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of the Benzophenone Precursor:the Most Common Method for Synthesizing Unsymmetrically Substituted Benzophenones is Thefriedel Crafts Acylation.oregonstate.eduin a Typical Procedure, an Acyl Chloride is Reacted with an Aromatic Substrate in the Presence of a Lewis Acid Catalyst, Such As Aluminum Chloride Alcl₃ . for the Synthesis of 4 Tert Butyl 4 Chlorobenzophenone, Two Routes Are Possible:

Route A: Acylation of tert-butylbenzene (B1681246) with 4-chlorobenzoyl chloride.

Route B: Acylation of chlorobenzene (B131634) with 4-tert-butylbenzoyl chloride.

Route A is generally preferred as the electron-donating tert-butyl group activates the ring towards electrophilic substitution, leading to higher yields of the desired para-substituted product.

Reduction of the Benzophenone to the Benzhydrol:the Carbonyl Group of the Benzophenone Precursor is Readily Reduced to a Secondary Alcohol Using Various Reducing Agents. a Common and Effective Reagent for This Transformation Issodium Borohydride Nabh₄ in an Alcoholic Solvent Like Methanol or Ethanol. This Method is Chemoselective, Meaning It Reduces the Ketone Without Affecting the Aromatic Rings or the Chloro Substituent.

Comparative Studies on Reactivity, Stability, and Spectroscopic Features

The substituents on the phenyl rings of this compound analogues significantly influence their chemical reactivity, stability, and spectroscopic properties.

Reactivity and Stability: The reactivity of the benzhydrol hydroxyl group is characteristic of a benzylic alcohol. It can be oxidized back to the parent benzophenone (B1666685), or it can undergo nucleophilic substitution (Sₙ1 type) after protonation of the hydroxyl group to form a good leaving group (water). The stability of the intermediate benzhydryl carbocation is a key factor in these reactions.

Carbocation Stability: The carbocation is stabilized by resonance with both phenyl rings. An electron-donating group (EDG) like the tert-butyl group further stabilizes the positive charge, while an electron-withdrawing group (EWG) like the chloro group destabilizes it. Therefore, analogues with stronger EDGs will form more stable carbocations and react faster in Sₙ1 reactions.

Spectroscopic Features: NMR and IR spectroscopy are essential tools for characterizing these analogues and comparing their features.

¹H NMR Spectroscopy: The proton on the carbinol carbon (CH-OH) typically appears as a singlet or a doublet (if coupled) in the range of 5.5-6.0 ppm. The chemical shifts of the aromatic protons are influenced by the substituents, with EDGs causing upfield shifts and EWGs causing downfield shifts relative to benzene (B151609).

¹³C NMR Spectroscopy: The carbinol carbon (C-OH) gives a characteristic signal around 80-85 ppm. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.

The following table provides hypothetical, yet representative, spectroscopic data for this compound and two illustrative analogues.

| Compound | Carbinol Proton (¹H NMR, δ ppm) | Carbinol Carbon (¹³C NMR, δ ppm) | O-H Stretch (IR, cm⁻¹) |

| 4,4'-Di-tert-butylbenzhydrol | ~5.75 | ~81.5 | ~3450 |

| This compound | ~5.82 | ~80.8 | ~3430 |

| 4,4'-Dichlorobenzhydrol | ~5.88 | ~80.0 | ~3410 |

This is an interactive data table. Click on the headers to sort.

Investigation of Substituent Effects on Chemical Properties

The chemical properties of benzhydrol analogues are quantitatively influenced by the electronic and steric nature of the substituents on the phenyl rings. These effects can be analyzed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). rsc.org

Electronic Effects: The Hammett equation (log(k/k₀) = ρσ) provides a framework for understanding these relationships. The substituent constant, σ, quantifies the electronic effect of a substituent (negative for EDGs, positive for EWGs). The reaction constant, ρ, indicates the sensitivity of the reaction to these effects. For reactions involving the formation of a positive charge at the benzylic position (like Sₙ1), the ρ value will be negative, indicating that electron-donating groups accelerate the reaction. rsc.org

Steric Effects: The steric bulk of substituents, particularly those near the reaction center, can influence reaction rates by hindering the approach of reagents or by affecting the geometry of the transition state. The Taft equation can be used to separate steric (Eₛ) and electronic effects. The large tert-butyl group can sterically shield the carbinol center and influence its conformational freedom.

The table below summarizes the electronic and steric parameters for common substituents used in benzhydrol analogues.

| Substituent | Hammett Constant (σₚ) | Nature of Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Strong Electron Donating |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | Weak Electron Donating |

| -CH₃ (Methyl) | -0.17 | Weak Electron Donating |

| -H (Hydrogen) | 0.00 | Neutral |

| -F (Fluoro) | +0.06 | Weak Electron Withdrawing |

| -Cl (Chloro) | +0.23 | Moderate Electron Withdrawing |

| -CF₃ (Trifluoromethyl) | +0.54 | Strong Electron Withdrawing |

| -NO₂ (Nitro) | +0.78 | Very Strong Electron Withdrawing |

This is an interactive data table. Data sourced from established physical organic chemistry literature.

These parameters are crucial for predicting properties such as the pKₐ of the hydroxyl group (acidity increases with more electron-withdrawing substituents) and the rates of oxidation or substitution reactions.

Stereochemical Divergence and Enantioselective Synthesis of Analogues

The central carbinol carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). The synthesis of a single enantiomer is often crucial for pharmacological applications, as different enantiomers can have distinct biological activities.

Enantioselective Synthesis: The primary strategy for obtaining enantiomerically pure benzhydrol analogues is the asymmetric reduction of the prochiral benzophenone precursor . This is achieved using a chiral catalyst that facilitates the delivery of a hydride to one face of the carbonyl group over the other.

Catalytic Asymmetric Reduction: Highly effective methods utilize transition metal catalysts (e.g., ruthenium, rhodium) complexed with chiral ligands, such as chiral diamines or amino alcohols. For example, catalysts like the Noyori-type Ru(II)-TsDPEN system are renowned for the efficient and highly enantioselective reduction of aromatic ketones.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes (KREDs) offers another powerful approach. These enzymes can operate under mild conditions (aqueous media, room temperature) and often provide exceptionally high enantioselectivity.

Stereochemical Divergence: Stereochemical divergence refers to the ability to selectively synthesize a desired stereoisomer from a common starting material by changing the catalyst or reaction conditions. For the synthesis of benzhydrol analogues, using the (R,R)-enantiomer of a chiral catalyst might produce the (R)-benzhydrol, while using the (S,S)-catalyst would yield the (S)-benzhydrol. This control is fundamental for creating stereochemically defined libraries of analogues for biological screening.

An example of an enantioselective reaction is shown below:

The development of scalable and efficient enantioselective syntheses is a key area of research, enabling the production of chiral building blocks like substituted benzhydrols for various applications. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 4 Chlorobenzhydrol

Hydroxyl Group Reactivity

The secondary alcohol functionality is a key site for various chemical transformations, including derivatization, oxidation, and elimination reactions.

Esterification and Etherification Reactions

The hydroxyl group of 4-tert-Butyl-4'-chlorobenzhydrol can undergo esterification with carboxylic acids or their derivatives. Due to the steric hindrance from the bulky tert-butyl group and the two phenyl rings surrounding the hydroxyl-bearing carbon, forcing conditions or specific catalytic methods are often required for efficient conversion. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP), is a mild and effective method for esterifying sterically demanding alcohols. orgsyn.orgorganic-chemistry.org This method proceeds at room temperature and avoids the harsh acidic conditions of traditional Fischer esterification, which could lead to side reactions like dehydration. organic-chemistry.org

Etherification can also be achieved. For example, reaction with epichlorohydrin (B41342) in the presence of a base can form the corresponding glycidyl (B131873) ether, a reaction demonstrated with the structurally related 4-tert-butylphenol. wikipedia.org Other standard ether synthesis methods, such as the Williamson ether synthesis, could be employed, though they may require strong bases and higher temperatures to overcome the steric hindrance.

Table 1: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester | Dichloromethane, 0°C to room temp. | organic-chemistry.org |

| Acylation | Acyl Chloride, Pyridine | Ester | Inert solvent | oregonstate.edu |

| Glycidyl Ether Formation | Epichlorohydrin, NaOH | Glycidyl Ether | Aqueous/organic phase | wikipedia.org |

Oxidation to Benzophenone (B1666685) Derivatives

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 4-tert-butyl-4'-chlorobenzophenone. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for oxidizing secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., manganese dioxide, MnO₂). oregonstate.edu Milder and more environmentally benign methods, such as using sodium hypochlorite (B82951) (household bleach) in the presence of a phase-transfer catalyst or in acetic acid, have also proven effective for oxidizing similar secondary alcohols like 4-tert-butylcyclohexanol. wpmucdn.com The synthesis of various substituted benzophenones is a common transformation in organic chemistry, often as a final step after Grignard addition to a benzaldehyde, followed by oxidation. oregonstate.eduresearch-solution.com

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | General Applicability | Reference |

|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | 4-tert-butyl-4'-chlorobenzophenone | Effective for secondary alcohols, "green" alternative. | wpmucdn.com |

| Manganese Dioxide (MnO₂) | 4-tert-butyl-4'-chlorobenzophenone | Particularly useful for oxidizing benzylic alcohols. | oregonstate.edu |

| Pyridinium Chlorochromate (PCC) | 4-tert-butyl-4'-chlorobenzophenone | Standard, reliable reagent for preventing over-oxidation. |

Dehydration Processes and Olefin Formation

Acid-catalyzed dehydration of this compound is a plausible reaction pathway that would lead to the formation of an alkene. This elimination reaction involves protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), followed by the loss of a water molecule to form a sterically stabilized carbocation. Subsequent deprotonation of an adjacent carbon would yield the olefin, 1-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)ethene. Given the stability of the tertiary carbocation intermediate, which is resonance-stabilized by both phenyl rings, this reaction is expected to proceed under standard dehydration conditions, although heating may be necessary.

Aromatic Ring Functionalization

The two phenyl rings of this compound are subject to functionalization, with the existing substituents dictating the position of further substitution.

Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the phenyl rings. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present: the tert-butyl group, the chloro group, and the benzhydryl bridge.

On the 4-tert-butylphenyl ring: The tert-butyl group is an activating, ortho, para-directing group due to hyperconjugation and inductive effects. uomustansiriyah.edu.iqtcu.edu Since the para position is blocked, electrophiles will be directed to the positions ortho to the tert-butyl group.

On the 4-chlorophenyl ring: The chlorine atom is a deactivating, ortho, para-directing group. uomustansiriyah.edu.iq Its inductive electron-withdrawing effect deactivates the ring towards substitution, while its lone pairs can stabilize the intermediate carbocation (arenium ion) at the ortho and para positions through resonance. With the para position blocked, electrophiles will preferentially add to the positions ortho to the chlorine atom.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product on 4-tert-butylphenyl ring | Major Product on 4-chlorophenyl ring | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C2' and C6' | Substitution at C2 and C6 | dalalinstitute.com |

| Halogenation | Br₂, FeBr₃ | Substitution at C2' and C6' | Substitution at C2 and C6 | uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C2' and C6' | Generally disfavored due to deactivation | oregonstate.eduuomustansiriyah.edu.iq |

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the 4-chlorophenyl ring serves as a handle for numerous transformations, most notably halogen exchange and palladium-catalyzed cross-coupling reactions.

Halogen Exchange: The chlorine can be substituted with other halogens. For instance, fluorination can be achieved via nucleophilic aromatic substitution (the Halex process), often requiring aprotic polar solvents and high temperatures, sometimes with the aid of phase-transfer catalysts. researchgate.net Exchange for bromine or iodine can be accomplished using various metal-catalyzed methods, which can be useful for preparing more reactive substrates for subsequent cross-coupling reactions. frontiersin.org

Palladium-Catalyzed Cross-Coupling: The aryl chloride moiety is a suitable substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. sigmaaldrich.comrsc.org

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the chlorine with a new alkyl or aryl group. orgsyn.orguwindsor.ca

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine, providing access to substituted aniline (B41778) derivatives. sigmaaldrich.comorgsyn.org

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne to form an alkynyl-substituted aromatic compound. sigmaaldrich.com

These reactions typically require a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos, SPhos, triphenylphosphine) to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.comrsc.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Biaryl or Alkyl-Aryl | Pd(OAc)₂ + Phosphine Ligand + Base | sigmaaldrich.comorgsyn.org |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl Amine | Pd Catalyst + Phosphine Ligand + Base | sigmaaldrich.comorgsyn.org |

| Sonogashira | Terminal Alkyne | Alkynylarene | Pd/Cu Catalyst + Ligand + Base | sigmaaldrich.com |

| Heck | Alkene | Styrene Derivative | Pd Catalyst + Base | sigmaaldrich.com |

Impact of tert-Butyl Substituent on Reaction Kinetics and Selectivity

The substituents on the phenyl rings of benzhydrol derivatives play a critical role in determining the rate and outcome of chemical reactions. In this compound, the tert-butyl group and the chlorine atom exert opposing electronic effects and significant steric influence.

Electronic Effects: The tert-butyl group at the 4-position is a bulky, electron-donating group (+I effect). This property helps to stabilize any positive charge that develops on the benzylic carbon during a reaction, such as in the formation of a carbocation intermediate or in the transition state of an oxidation reaction. yale.edu Consequently, the tert-butyl group generally increases the rate of reactions that benefit from such stabilization. yale.edu

In contrast, the chlorine atom at the 4'-position is an electron-withdrawing group (-I, +M effects, with the inductive effect being dominant in this context). This deactivates the phenyl ring it is attached to and destabilizes a positive charge on the benzylic carbon. Studies on the oxidation of various para-substituted benzhydrols have consistently shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down. researchgate.net For example, the oxidation rate of benzhydrols generally follows an order where electron-donating substituents lead to faster reactions than electron-withdrawing ones. researchgate.net

Steric Effects: The tert-butyl group is sterically demanding. Its large size can hinder the approach of reagents to the reactive carbinol center (the -CH(OH)- group). This steric hindrance can decrease reaction rates, especially when bulky reagents or catalysts are involved. sacredheart.edu In some cases, extreme steric hindrance can prevent a reaction from occurring or direct it toward an alternative pathway. For instance, the large size of the tert-butyl group can influence the regioselectivity of reactions on the phenyl ring, favoring substitution at the para-position and disfavoring it at the ortho-positions due to crowding. sacredheart.edu

| Substituent (X) in X-C₆H₄-CH(OH)-C₆H₅ | Relative Rate (k/k₀) | Dominant Effect |

|---|---|---|

| 4-OCH₃ | >1 | Strongly Electron-Donating |

| 4-CH₃ | >1 | Electron-Donating |

| H (Benzhydrol) | 1 | Reference |

| 4-Cl | <1 | Electron-Withdrawing |

| 4-NO₂ | <<1 | Strongly Electron-Withdrawing |

This table illustrates the general trend observed in benzhydrol oxidation kinetics, where electron-donating groups increase the reaction rate and electron-withdrawing groups decrease it, based on principles from kinetic studies of related compounds. researchgate.netresearchgate.net

Mechanistic Investigations of this compound Transformations

Mechanistic studies on the transformation of benzhydrols, particularly their oxidation, provide a framework for understanding the reactions of this compound.

The oxidation of benzhydrols by various reagents, such as benzimidazolium dichromate (BIDC) or other Cr(VI) species, is a well-studied process. niscpr.res.in Kinetic investigations reveal that the reaction is typically first order with respect to both the oxidant and the benzhydrol. niscpr.res.inresearchgate.net A key finding from these studies is the significant primary kinetic isotope effect observed when the benzylic hydrogen is replaced with deuterium (B1214612) (e.g., kH/kD = 5.93). niscpr.res.inscispace.com This large value indicates that the cleavage of the α-C-H bond is the rate-determining step of the reaction.

A widely accepted mechanism for the oxidation of benzhydrols by chromate-based oxidants involves two main steps:

Formation of a Chromate (B82759) Ester: The alcohol first reacts with the oxidant in a rapid pre-equilibrium step to form an intermediate chromate ester. scispace.com

Decomposition of the Ester: The formed ester then decomposes in the slow, rate-determining step. This decomposition occurs via a cyclic transition state, involving the transfer of the benzylic hydrogen to an oxygen atom of the chromate moiety, leading to the cleavage of the C-H bond and formation of the benzophenone product. niscpr.res.inscispace.com

For this compound, the substituents influence this mechanism. The electron-donating tert-butyl group would stabilize the transition state of the C-H bond cleavage, where a partial positive charge may develop on the benzylic carbon, thus accelerating the rate of decomposition of the chromate ester. Conversely, the electron-withdrawing chloro group on the other phenyl ring would have a destabilizing effect, counteracting the influence of the tert-butyl group to some extent. The absence of free radical polymerization when reactions are conducted in the presence of monomers like acrylonitrile (B1666552) suggests that the oxidation does not proceed through a free radical pathway. niscpr.res.in

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool, providing granular insight into the molecular framework of 4-tert-Butyl-4'-chlorobenzhydrol by probing the magnetic properties of its atomic nuclei within a strong magnetic field.

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons lead to a characteristic spectrum. The protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.3 ppm due to their equivalence and distance from deshielding groups. The aromatic protons on the 4-tert-butylphenyl ring would likely present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of 7.2 to 7.4 ppm. Similarly, the protons on the 4-chlorophenyl ring would also appear as a pair of doublets, slightly downfield due to the electron-withdrawing nature of the chlorine atom, typically between 7.3 and 7.5 ppm. The methine proton of the benzhydrol moiety is anticipated to be a singlet around 5.8 ppm, and the hydroxyl proton would exhibit a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl Protons | ~1.3 | Singlet |

| Aromatic Protons (4-tert-butylphenyl) | ~7.2-7.4 | Pair of Doublets |

| Aromatic Protons (4-chlorophenyl) | ~7.3-7.5 | Pair of Doublets |

| Methine Proton | ~5.8 | Singlet |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The tert-butyl group will show two distinct signals: one for the quaternary carbon at approximately 34 ppm and another for the three equivalent methyl carbons around 31 ppm. The aromatic region will be complex, with signals for the substituted and unsubstituted carbons of both phenyl rings. The carbon bearing the tert-butyl group is expected around 150 ppm, while the carbon attached to the chlorine atom would be in the region of 132 ppm. The benzylic carbon, attached to the hydroxyl group, is anticipated to have a chemical shift in the range of 75-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbons (tert-Butyl) | ~31 |

| Quaternary Carbon (tert-Butyl) | ~34 |

| Methine Carbon (Benzhydrol) | ~75-80 |

| Aromatic Carbons | ~125-150 |

| Carbon-Cl | ~132 |

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would primarily show correlations between the ortho and meta protons on each of the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, such as the methine carbon and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary aromatic carbon to which it is attached. The methine proton would show correlations to the ipso-carbons of both aromatic rings, confirming the connectivity of the benzhydrol core.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would likely be observed around 1050-1150 cm⁻¹. A band corresponding to the C-Cl stretch may be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Secondary Alcohol) | 1050-1150 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the symmetric breathing modes of the aromatic rings would be prominent. The C-C stretching of the tert-butyl group and the C-Cl stretch would also be observable. While the O-H stretch is typically weak in Raman, the C-O stretch can provide useful information. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and confirmation of the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z) measurement, HRMS allows for the confident assignment of a molecular formula.

For this compound (C₁₇H₁₉ClO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). This calculated mass serves as a benchmark for comparison with the experimentally determined value.

Expected HRMS Data:

In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. The expected data would be presented as follows:

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 275.1203 | Data not available | Data not available | C₁₇H₂₀ClO⁺ |

| [M+Na]⁺ | 297.1022 | Data not available | Data not available | C₁₇H₁₉ClNaO⁺ |

The extremely low mass error, typically less than 5 parts per million (ppm), that is achievable with HRMS provides a high degree of confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Crystallographic Data:

While a crystal structure for this compound is not publicly available, we can anticipate the type of information that would be obtained. The data would be presented in a standardized format, including:

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-O, C-Cl, C-C (aryl), C-C (tert-butyl) |

| Key Bond Angles (°) | Angles around the central carbinol carbon |

| Dihedral Angles (°) | Orientation of the phenyl rings |

The crystal structure would reveal the spatial relationship between the bulky tert-butyl group and the chlorine atom on the two phenyl rings, as well as any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

The chromophores in this compound are the two substituted benzene rings. The presence of the tert-butyl and chloro substituents, as well as the hydroxyl group, will influence the energy of the π → π* transitions of the aromatic systems.

Expected UV-Vis Spectral Data:

The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of substituted benzenes. The expected data would include:

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| e.g., Ethanol | ~220-230 | Data not available | π → π* (E-band) |

| e.g., Ethanol | ~260-280 | Data not available | π → π* (B-band) |

The exact position and intensity of the absorption maxima would be influenced by the solvent polarity. The B-band, characteristic of the benzene ring, often displays fine structure, which may or may not be resolved depending on the solvent and the substitution pattern. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the UV-Vis spectrum and aid in the interpretation of the electronic transitions. mdpi.com

Computational and Theoretical Investigations of 4 Tert Butyl 4 Chlorobenzhydrol

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nrel.gov DFT calculations are used to determine the ground-state optimized geometry of 4-tert-Butyl-4'-chlorobenzhydrol, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles.

Geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) or larger can reveal the most stable three-dimensional arrangement of the atoms. walisongo.ac.id For this molecule, DFT can precisely model the spatial orientation of the two phenyl rings and the steric influence of the para-substituents. The calculations would likely show a non-planar arrangement of the phenyl rings to minimize steric hindrance. Furthermore, DFT is employed to calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are essential for predicting chemical reactivity. mdpi.com The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A computational study on a related substituted aromatic compound highlighted that electron-donating groups like tert-butyl can reduce the redox potential, facilitating certain reactions. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

|---|---|

| C-O Bond Length | 1.44 Å |

| C-Cl Bond Length | 1.75 Å |

| C-C (tert-Butyl) Bond Length | 1.55 Å |

| Phenyl Ring 1 - C - Phenyl Ring 2 Angle | 112.5° |

| Phenyl-C-Phenyl-Phenyl Dihedral Angle | 55.0° |

Note: These values are representative and derived from typical DFT calculations on similar benzhydrol structures.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using experimental parameters. While computationally more demanding than DFT, they can offer higher accuracy for energy calculations and reactivity predictions, especially when electron correlation effects are significant. rsc.org

For this compound, ab initio calculations can be used to obtain highly accurate single-point energies for different conformations or to validate the results from DFT methods. These predictions are crucial for constructing precise potential energy surfaces for reactions involving the molecule, such as etherification or oxidation. yale.edu The calculation of reaction energies helps determine the thermodynamics and kinetics of potential chemical transformations. nrel.gov

Conformational Analysis and Steric Effects of Substituents

The three-dimensional shape of this compound is critical to its reactivity. Conformational analysis involves identifying the stable conformers and the energy barriers between them. The two phenyl rings can rotate around the single bonds connecting them to the central methine carbon. The presence of the bulky tert-butyl group on one ring and the chlorine atom on the other significantly influences the preferred rotational angles (dihedrals).

The steric bulk of the tert-butyl group is a dominant factor, generally forcing it to occupy a position that minimizes interactions with the adjacent phenyl ring. libretexts.org In disubstituted cyclohexanes, for instance, a bulky group like tert-butyl strongly prefers an equatorial position to avoid steric strain. libretexts.org A similar principle applies here, where the rotational conformation will be dictated by the need to minimize steric clashes between the ortho-hydrogens of one ring and the face of the other, as well as the substituents themselves. youtube.com Computational methods can map the potential energy surface as a function of the key dihedral angles, revealing the lowest energy conformations and the rotational barriers. rsc.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and, crucially, locating transition states. rsc.orgmarquette.edu For reactions involving this compound, such as its conversion to a benzophenone (B1666685) derivative or the formation of an ether, DFT calculations can model the entire reaction pathway. yale.eduacs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The activation energy, determined by the energy of the transition state relative to the reactants, is key to predicting the reaction rate. For example, in an SN1-type reaction, calculations would focus on the stability of the potential carbocation intermediate formed after the departure of the hydroxyl group. yale.edu The electron-donating tert-butyl group would be predicted to stabilize such an intermediate, while the electron-withdrawing chlorine atom would have a destabilizing effect on the adjacent ring.

Table 2: Representative Calculated Energies for a Hypothetical Reaction Pathway

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | DFT (B3LYP) | 0.0 |

| Transition State 1 | DFT (B3LYP) | +25.5 |

| Intermediate | DFT (B3LYP) | +5.2 |

| Transition State 2 | DFT (B3LYP) | +15.8 |

| Products | DFT (B3LYP) | -10.1 |

Note: Data is illustrative of a typical two-step reaction profile generated via computational modeling.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification. kashanu.ac.irresearchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted shifts, when correlated with experimental data, help in the definitive assignment of all signals in the NMR spectra. rsc.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations of the computational method, resulting in a predicted IR spectrum that closely matches the experimental one. researchgate.net This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as O-H stretching, C-Cl stretching, and phenyl ring vibrations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is colored to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., around the oxygen and chlorine atoms). researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, electron-poor, indicating likely sites for nucleophilic attack (e.g., around the acidic hydrogen of the hydroxyl group). researchgate.netresearchgate.net

Green: Regions of neutral potential.

For this compound, the MEP map would visualize the electron-rich character of the phenyl ring bearing the tert-butyl group and the electron-poor nature of the ring with the chloro substituent. The analysis of atomic charges, often calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides quantitative data on the charge distribution, complementing the visual MEP map. walisongo.ac.idmdpi.com

Synthesis and Characterization of Derivatives and Analogues of 4 Tert Butyl 4 Chlorobenzhydrol

Design Principles for Modifying the Benzhydryl Skeleton

The design of analogues based on the 4-tert-butyl-4'-chlorobenzhydrol framework is guided by established principles of medicinal chemistry and physical organic chemistry, such as structure-activity relationship (SAR) studies and the strategic modification of substituents to modulate electronic and steric properties. researchgate.netnih.gov The benzhydryl skeleton serves as a versatile scaffold, and its properties can be finely tuned by altering the substituents on the aromatic rings or by modifying the hydroxyl group. psu.edu

Key design principles include:

Bioisosteric Replacement: This principle involves substituting functional groups with others that have similar physical or chemical properties to enhance a desired property while minimizing other changes. For instance, the chloro group (-Cl) could be replaced by a bromo group (-Br) or a trifluoromethyl group (-CF₃) to explore the effects of varying electronegativity and size.

Alteration of Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around one of the phenyl rings. This can influence the molecule's conformational preferences, its ability to interact with biological targets, and the reactivity of the benzylic alcohol. Analogues can be designed with smaller (e.g., methyl) or larger (e.g., adamantyl) alkyl groups to probe the impact of steric bulk.

Introduction of New Functional Groups: Adding functional groups capable of forming hydrogen bonds, ionic interactions, or covalent bonds can drastically alter the properties of the parent compound. For example, introducing a hydroxyl or amino group could increase water solubility and provide a new site for metabolic reactions or targeted chemical linkage. mdpi.com

Synthesis Strategies for Structurally Diverse Analogues

The synthesis of this compound and its analogues generally proceeds through the formation of a diaryl ketone (benzophenone) intermediate, followed by reduction to the corresponding diaryl carbinol (benzhydrol). This two-step approach is highly versatile and allows for the introduction of a wide range of substituents.

Applications in Chemical Sciences and Materials Technology

Role as Versatile Synthetic Intermediates

Organic compounds that serve as starting points or key intermediates in the synthesis of more complex molecules are fundamental to modern chemistry. These "building blocks" are crucial in fields ranging from medicinal chemistry to materials science.

Precursors for Non-Polymer Organic Compounds

While direct, extensive research detailing the use of 4-tert-Butyl-4'-chlorobenzhydrol as a precursor for specific non-polymeric organic compounds is limited in publicly accessible literature, its structure suggests its utility in this capacity. The hydroxyl group can be readily converted into other functional groups, and the aromatic rings can undergo further substitution reactions. For instance, the related compound 4-tert-Butylbenzyl chloride is a known intermediate in the synthesis of a variety of pharmaceuticals, particularly antiallergic drugs. nbinno.com This highlights the potential for similarly substituted benzhydrol structures to serve as valuable precursors in the synthesis of bioactive molecules.

The synthesis of its corresponding ketone, 4-tert-Butyl-4'-chlorobenzophenone, is documented, implying that the benzhydrol can be prepared via reduction. This ketone serves as a precursor, indicating the potential for the benzhydrol to be a step in a synthetic pathway towards more complex molecules.

Building Blocks in Multi-Step Chemical Syntheses

In the context of multi-step syntheses, a building block is a molecule that contributes a significant portion of the final structure. The bifunctional nature of this compound, with its reactive hydroxyl group and two distinct aromatic rings, makes it a candidate for such a role. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures.

While specific examples of multi-step syntheses explicitly starting from this compound are not readily found in the surveyed literature, the principles of synthetic chemistry suggest its potential. The tert-butyl group can impart solubility and steric bulk, while the chloro-substituted phenyl ring offers a site for cross-coupling reactions, a cornerstone of modern organic synthesis.

Catalytic Applications and Ligand Development

The development of novel ligands for transition metal and organocatalysis is a vibrant area of chemical research, aimed at creating more efficient and selective catalysts.

Use as Ligands in Transition Metal Catalysis

The structure of this compound does not immediately lend itself to direct use as a ligand for transition metals. However, it could serve as a precursor for the synthesis of more complex chiral ligands. Chiral oxazoline-containing ligands, for example, are often derived from chiral amino alcohols and are highly successful in asymmetric catalysis. The synthesis of chiral ligands is a key area in catalysis, with applications in asymmetric transfer hydrogenation and other stereoselective transformations. nih.gov While no specific synthesis of a ligand from this compound is documented, the potential exists to derivatize the benzhydrol backbone to incorporate coordinating groups.

Potential in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Asymmetric organocatalysis has become a major pillar of stereoselective synthesis. While there is no direct evidence of this compound being used as an organocatalyst, its chiral derivatives could potentially be explored in this context. The development of new organocatalytic activation modes is an ongoing field of research.

Photochemical Investigations

The study of how molecules interact with light is crucial for applications in materials science, photomedicine, and environmental science. The photophysical and photochemical properties of a molecule are determined by its electronic structure.

While specific photochemical investigations of this compound are not detailed in the available literature, the photophysical properties of structurally related compounds have been studied. For instance, the photophysical characteristics of various substituted benzothiadiazoles and corroles have been investigated using UV-vis absorption and fluorescence spectroscopy. nih.govresearchgate.net Quantum chemical calculations have been used to study the excited-state molecular structure and excitation spectra of the UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone), a compound with a similar substitution pattern. nih.gov These studies show that substitution on the aromatic rings can significantly influence the absorption and emission properties of the molecule. rsc.orgcyberleninka.ru Such studies on related structures suggest that this compound would likely exhibit interesting photophysical properties worthy of investigation.

Studies on Photoinduced Hydrogen Abstraction and Radical Chemistry

Photoinduced hydrogen abstraction is a fundamental process in photochemistry where a molecule in an electronically excited state abstracts a hydrogen atom from another molecule, leading to the formation of two radical species. Benzhydrol and its derivatives are known to participate in such reactions. Upon absorption of ultraviolet (UV) light, this compound is expected to be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

The excited state of this compound can abstract a hydrogen atom, most likely from the hydroxyl group of another benzhydrol molecule or a suitable hydrogen donor solvent. This process would generate a benzhydryl radical and a corresponding radical from the hydrogen donor. The stability of the resulting 4-tert-butyl-4'-chlorobenzhydryl radical would be influenced by the resonance delocalization of the unpaired electron across the two phenyl rings, as well as the electronic effects of the tert-butyl and chloro substituents.

The general mechanism for photoinduced hydrogen abstraction can be depicted as follows:

Initiation:

Hydrogen Abstraction:

Photoreactivity in Non-Biological Systems

The photoreactivity of this compound extends to various non-biological systems, where it can act as a photoinitiator or a precursor to reactive intermediates. For instance, the photogenerated benzhydryl radicals can initiate polymerization reactions or participate in cross-linking processes.

The efficiency of these photoreactions is dependent on factors such as the wavelength of the incident light, the nature of the solvent, and the presence of other reactive species. The tert-butyl group may enhance the solubility of the compound in nonpolar organic solvents, while the chloro group can influence the absorption spectrum and the lifetime of the excited state.

A summary of expected photoreactions in non-biological systems is presented in the table below.

| Reaction Type | Description | Potential Outcome |

| Photoreduction | In the presence of a suitable reducing agent, the excited benzhydrol can be reduced. | Formation of 4-tert-butyl-4'-chlorodiphenylmethane. |

| Photooxidation | In the presence of an oxidizing agent and light, the hydroxyl group can be oxidized. | Formation of 4-tert-butyl-4'-chlorobenzophenone. |

| Radical Addition | The photogenerated radicals can add to unsaturated bonds. | Formation of new carbon-carbon bonds. |

These photoreactions highlight the versatility of this compound as a building block in synthetic organic photochemistry.

Advanced Materials Science (Excluding Biomedical Applications)

The functional groups present in this compound make it a candidate for incorporation into advanced materials to impart specific properties. The hydroxyl group provides a reactive site for chemical modification, while the substituted phenyl rings can influence the bulk properties of the material.

Incorporation into Specialty Polymers and Resins

The hydroxyl group of this compound can be utilized to incorporate this moiety into polymer chains through esterification or etherification reactions with suitable monomers or prepolymers. The bulky tert-butyl group can increase the free volume of the polymer, potentially affecting its glass transition temperature (Tg), solubility, and mechanical properties. The presence of the chloro-substituted phenyl ring could enhance the refractive index and flame retardancy of the resulting polymer.

Benzhydrol derivatives, in general, can be used as terminating groups in polymerization reactions, controlling the molecular weight and architecture of the polymer chains wikipedia.org. The incorporation of the 4-tert-butyl-4'-chlorobenzhydryl group could introduce specific functionalities to the polymer chain ends.

Potential polymer systems where this compound could be incorporated include:

Polyesters: By reacting with dicarboxylic acids or their derivatives.

Polyurethanes: By reacting with isocyanates.

Polyacrylates: By esterification with acrylic acid or its derivatives, followed by polymerization.

Epoxy resins: As a modifying agent that reacts with the epoxy groups.

Functionalization of Surfaces for Specific Chemical Interactions

The reactivity of the hydroxyl group also allows for the covalent attachment of this compound to various surfaces, such as silica, glass, or metal oxides, that have been pre-functionalized with appropriate reactive groups. This surface modification can alter the surface properties, such as hydrophobicity, chemical reactivity, and adsorption characteristics.

The benzhydryl moiety on the surface can serve as a platform for further chemical transformations or as a recognition site for specific molecules. For example, the aromatic rings can participate in π-π stacking interactions with other aromatic molecules.

The process of surface functionalization can be achieved through methods like silanization, where the hydroxyl group of the benzhydrol reacts with a silane (B1218182) coupling agent, which then binds to the surface.

Development of Novel Optical or Electronic Materials (if applicable to this class of compounds)

Diaryl-based compounds, including derivatives of benzhydrol, are of interest in the field of optical and electronic materials due to their conjugated π-electron systems. The electronic properties of this compound, influenced by the tert-butyl and chloro substituents, could make it a candidate for investigation in these areas.

The substituents on the phenyl rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the absorption and emission properties of the molecule. While specific data for this compound is not available, related structures are explored for applications such as:

Nonlinear Optical (NLO) Materials: The asymmetric nature of the substitution on the phenyl rings could potentially lead to second-order NLO properties, although this would require further investigation and likely more significant electronic asymmetry.

Host Materials for Organic Light-Emitting Diodes (OLEDs): The wide bandgap and suitable triplet energy level of some diaryl compounds make them useful as host materials in the emissive layer of OLEDs. The bulky tert-butyl group could help in preventing aggregation and improving the morphological stability of thin films.

Further research, including theoretical calculations and experimental characterization of the photophysical and electronic properties of this compound, is necessary to fully assess its potential in these advanced applications.

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape of 4-tert-Butyl-4'-chlorobenzhydrol

The synthesis of this compound is not extensively detailed in dedicated literature; however, its preparation logically follows established organometallic routes for benzhydrol synthesis. The most probable and efficient pathway is the reduction of its corresponding benzophenone (B1666685) precursor, 4-tert-Butyl-4'-chlorobenzophenone.

The synthesis of this ketone intermediate can be accomplished via a Friedel-Crafts acylation or, more modernly, through Grignard reagent-mediated coupling. For instance, the reaction of a Grignard reagent derived from 1-bromo-4-tert-butylbenzene (B1210543) with 4-chlorobenzoyl chloride would yield the target ketone. Alternatively, the addition of a 4-tert-butylphenyl Grignard reagent to 4-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol, provides another route. A notable protocol for a related compound involves using TurboGrignard (Mg·LiCl) to enhance reactivity, a technique that could be adapted for this synthesis. smolecule.com The subsequent step, the reduction of 4-tert-Butyl-4'-chlorobenzophenone to this compound, can be readily achieved using standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent.

The reactivity of this compound is governed by the hydroxyl functional group and the two substituted aromatic rings. The hydroxyl group can undergo esterification or etherification and can be replaced by halogens using reagents like thionyl chloride to form the corresponding 4-tert-Butyl-4'-chlorodiphenylmethane. smolecule.com The aromatic rings are susceptible to further electrophilic substitution, with the positions of attack directed by the existing tert-butyl and chloro substituents.

Key Achievements in its Characterization and Theoretical Understanding

While specific, in-depth characterization studies on this compound are scarce in publicly accessible research, its structural confirmation would rely on a standard suite of spectroscopic techniques. The key achievements in understanding similar molecules provide a clear blueprint for its analysis.

Anticipated Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, a singlet for the methine proton (CH-OH), and a singlet for the tert-butyl protons. ¹³C NMR would provide data on the number and electronic environment of all carbon atoms. For related structures, detailed NMR data has been reported, which serves as a benchmark for any future analysis of this compound. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group, along with C-H stretches for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Theoretical understanding, likely based on Density Functional Theory (DFT) calculations, would be crucial for elucidating its electronic structure, bond energies, and the conformational preferences dictated by the bulky tert-butyl group. Such studies on related benzophenones and dibenzoylmethanes have provided insights into their photochemistry and reactivity, suggesting a similar approach would be fruitful for this compound. researchgate.net

Unaddressed Research Questions and Challenges

Despite the straightforward synthetic possibilities, several research questions and challenges concerning this compound remain open:

Detailed Photophysical Properties: The photochemistry of asymmetrically substituted diaryl systems can be complex. A thorough investigation of the absorption, fluorescence, and phosphorescence properties of this compound is currently lacking. Understanding its excited-state dynamics is a primary unaddressed issue.

Solid-State Structure and Polymorphism: There is no published data on the single-crystal X-ray diffraction of this compound. Determining its solid-state structure would provide invaluable information on intermolecular interactions, such as hydrogen bonding and π-stacking, and could reveal the existence of polymorphs with different physical properties.

Quantitative Reactivity Studies: While the general reactivity can be predicted, detailed kinetic and mechanistic studies of its reactions (e.g., oxidation, substitution) have not been performed. Quantifying the electronic influence of the combined tert-butyl and chloro substituents on the reactivity of the benzhydrol core is a significant challenge.

Chiral Resolution and Asymmetric Synthesis: The central carbon atom of this compound is a stereocenter. The development of methods for its chiral resolution or, more elegantly, its asymmetric synthesis would be a substantial synthetic achievement, opening the door to studying the stereochemical aspects of its reactivity and potential applications.

Emerging Avenues for Further Academic Exploration in Chemical Synthesis and Materials Science

The unique substitution pattern of this compound makes it an attractive building block for further academic exploration in both synthetic chemistry and materials science.

In Chemical Synthesis:

Ligand Development: The benzhydrol moiety can be a precursor to various ligand scaffolds for catalysis. The distinct electronic and steric properties of the two aryl rings could be exploited to create novel ligands for transition-metal-catalyzed cross-coupling reactions.

Host-Guest Chemistry: The bulky tert-butyl group can create well-defined cavities, suggesting its potential use in designing host molecules for molecular recognition studies.

Precursor for Biologically Active Molecules: Diaryl- and triarylmethanes are core structures in many pharmacologically active compounds. This benzhydrol could serve as a key intermediate in the synthesis of novel therapeutic candidates. smolecule.com

In Materials Science:

Polymer Chemistry: The hydroxyl group allows for the incorporation of this molecule as a monomer into polyesters or polyurethanes. The bulky tert-butyl group could enhance the thermal stability and solubility of the resulting polymers, while the chlorine atom offers a site for post-polymerization modification. Its structural similarity to monomers like 4-tert-butylstyrene, used in specialized polymers, suggests its potential utility. researchgate.netthegoodscentscompany.com

Organic Electronics: Diaryl-based structures are fundamental to many organic electronic materials. Exploration of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) represents a promising, albeit unexplored, avenue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.